molecular formula C13H13N3O2S B2938809 1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one CAS No. 946385-74-6

1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Cat. No. B2938809
M. Wt: 275.33
InChI Key: TVARQGSWBOLSCA-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of 1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the activity of enzymes involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been reported to exhibit biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. The compound has also been reported to reduce the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one in lab experiments include its potential biological activities, its ease of synthesis, and its availability. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one. These include the investigation of its potential as an anticancer agent, its effects on other diseases such as diabetes and Alzheimer's disease, and the development of more efficient synthesis methods. The compound can also be modified to improve its solubility and reduce its toxicity. Further research is needed to fully understand the mechanism of action and the potential applications of this compound in scientific research.
Conclusion:
In conclusion, 1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound with potential applications in scientific research. It has been synthesized through various methods and has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. The compound has also been investigated for its antioxidant properties. The mechanism of action and the potential applications of this compound in scientific research require further investigation.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been reported in the literature using different methods. One of the methods involves the reaction of 4-methylbenzaldehyde, thiourea, and ethyl acetoacetate in the presence of piperidine as a catalyst. Another method involves the reaction of 4-methylbenzaldehyde, thiosemicarbazide, and ethyl acetoacetate in the presence of acetic acid. The yield of the compound obtained through these methods varies from 45% to 85%.

Scientific Research Applications

1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has potential applications in scientific research. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. The compound has also been investigated for its antioxidant properties. It has been used as a starting material for the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

1-(4-methylphenyl)-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8-2-4-10(5-3-8)16-7-9(6-11(16)17)12-14-15-13(19)18-12/h2-5,9H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVARQGSWBOLSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

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